molecular formula C23H23FN2O3S B2899876 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111013-84-3

6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline

Cat. No. B2899876
CAS RN: 1111013-84-3
M. Wt: 426.51
InChI Key: CFBVDVAYVNXRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline, also known as FPQ, is a quinoline-based compound that has shown promising results in scientific research. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has also been shown to inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of various signaling pathways. 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline in lab experiments is its high potency and specificity towards its target enzymes and proteins. However, one of the limitations of using 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline, including the development of more efficient synthesis methods, the identification of new target enzymes and proteins, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the safety and efficacy of 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline in vivo and its potential as a therapeutic agent for various diseases.

Synthesis Methods

6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline is synthesized through a multi-step process that involves the reaction of 4-propylbenzenesulfonyl chloride with 6-fluoro-3-nitroquinoline, followed by reduction and amination reactions. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.

Scientific Research Applications

6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

[6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-2-5-16-6-9-18(10-7-16)30(28,29)22-19-14-17(24)8-11-21(19)25-15-20(22)23(27)26-12-3-4-13-26/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBVDVAYVNXRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline

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